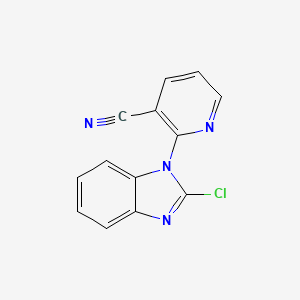
2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile
描述
2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile is a useful research compound. Its molecular formula is C13H7ClN4 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile, also known as Cathayanon H, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 233.67 g/mol
This compound features a benzoimidazole ring substituted with a chlorine atom and a nicotinonitrile moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against human ovarian carcinoma cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell death.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, making it a candidate for further development in treating bacterial infections .
Research Findings and Case Studies
A review of recent literature reveals several significant findings regarding the biological activity of this compound:
Anticancer Activity
In vitro studies have highlighted the compound's effectiveness in inhibiting cancer cell proliferation. For example:
- Cell Line Studies : The compound showed a half-maximal inhibitory concentration (IC) of approximately 10 µM against ovarian carcinoma cells, indicating strong anticancer potential.
Antimicrobial Evaluation
The antimicrobial efficacy was evaluated through various assays:
- Bacterial Strains Tested : E. coli, P. aeruginosa, and S. aureus.
- Results : The compound exhibited an MIC of 25 µg/mL against P. aeruginosa, outperforming conventional antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 10 µM | 25 µg/mL |
| Benzimidazole Derivative A | 15 µM | 30 µg/mL |
| Benzimidazole Derivative B | 20 µM | 40 µg/mL |
属性
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-13-17-10-5-1-2-6-11(10)18(13)12-9(8-15)4-3-7-16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLENHFGWXOIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=C(C=CC=N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671821 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-76-3 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















